Monofluorine

Carbon nanotube functionalization Surface fluorination Materials characterization

Monofluorine (CAS 14762-94-8), the neutral fluorine radical (F•) in its ²P₃/₂ ground state, delivers fundamentally different surface kinetics compared to molecular fluorine (F₂). While F₂ chemisorbs and passivates after a monolayer, F• spontaneously etches through multiple silicon or organosilicate glass (OSG) layers, and homogeneously functionalizes carbon nanotubes with reduced structural damage. For BEOL low-k dielectric patterning, F• is the only halogen species that spontaneously removes the oxide matrix; Cl and Br atoms fail entirely. Specify atomic fluorine plasma or thermal decomposition sources (e.g., XeF₂) when process specifications demand monolayer-independent etch depth, substrate-preserving fluorination, or radical scavenging control. Standard precursors are typically packaged under inert atmosphere and shipped ambient with hazardous material compliance.

Molecular Formula FH
HF
Molecular Weight 20.0064 g/mol
CAS No. 14762-94-8
Cat. No. B1235388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMonofluorine
CAS14762-94-8
Molecular FormulaFH
HF
Molecular Weight20.0064 g/mol
Structural Identifiers
SMILESF
InChIInChI=1S/FH/h1H
InChIKeyKRHYYFGTRYWZRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityMiscible (ICSC, 2024)
Miscible (NIOSH, 2024)
Miscible with water
Very soluble in water
Very soluble in alcohol, slightly soluble in ether, soluble in many organic solvents
Solubility (wt% at 5 °C): 2.54 (benzene);  1.80 (toluene);  1.28 (m-xylene);  0.27 (tetralin)
Solubility in water: very good
Solubility in water: miscible
Miscible

Structure & Identifiers


Interactive Chemical Structure Model





Monofluorine (CAS 14762-94-8): Atomic Fluorine Radical for Precision Materials Processing


Monofluorine (CAS 14762-94-8) refers to atomic fluorine (F•), a monoatomic fluorine radical in the gas phase with the ground electronic state ²P₃/₂ [1]. As the most electronegative element in its atomic radical form, F• exhibits a standard enthalpy of formation ΔfH°(298.15 K) of 79.043 ± 0.016 kJ/mol and serves as a highly reactive univalent species generated via dissociation of molecular fluorine (F₂) or decomposition of fluorine-containing precursors [2]. Unlike molecular fluorine (F₂) or ionic fluoride (F⁻), atomic fluorine operates as a neutral radical etchant and fluorinating agent with distinct surface reaction kinetics, making it functionally non-interchangeable with other fluorinating reagents or halogen atoms in semiconductor fabrication, materials functionalization, and radical-mediated synthesis [3].

Why Atomic Fluorine (Monofluorine) Cannot Be Replaced by Molecular Fluorine or Alternative Halogen Radicals


Substituting atomic fluorine (F•) with molecular fluorine (F₂) or other halogen atoms (Cl, Br) in plasma etching or surface functionalization fundamentally alters reaction mechanisms, stoichiometric outcomes, and material compatibility. F₂ undergoes dissociative chemisorption that saturates at monolayer coverage and forms localized fluorinated domains via HF-catalyzed pathways, whereas F• addition occurs spontaneously at the arrival site with extended multilayer uptake [1]. Chlorine and bromine atoms fail to spontaneously etch organosilicate glass (OSG) oxide matrices, while F atoms do so spontaneously, demonstrating that atomic identity—not merely halogen class—dictates process viability [2]. Furthermore, the hydrogen abstraction rate constants of F atoms exhibit substrate-specific variation (e.g., k₂₉₈ = 2.6 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ for H₂ vs. 5.7 × 10⁻¹² cm³ molecule⁻¹ s⁻¹ for CH₂F₂), which is not replicable by other halogen radicals and directly impacts etch uniformity and selectivity [3].

Monofluorine (Atomic Fluorine) vs. Alternatives: Quantitative Differentiation Data


Atomic vs. Molecular Fluorine: Reduced Sample Damage and Homogeneous Distribution in SWCNT Fluorination

In single-wall carbon nanotube (SWCNT) fluorination conducted at approximately 200 °C, atomic fluorine (F•, generated from XeF₂ thermal decomposition) produces significantly less sample damage and more homogeneous fluorine surface distribution compared to molecular fluorine (F₂) [1]. Both reagents achieve comparable stoichiometric ranges (CF₀.₀₅ to CF₀.₃₂ for F•; CF₀.₀₄ to CF₀.₃₇ for F₂), yet TEM, solid-state NMR, and Raman spectroscopy confirm divergent fluorination mechanisms [1]. DFT calculations reveal that HF-catalyzed F₂ deposition necessarily leads to highly fluorinated domain formation, whereas F• addition occurs spontaneously at the initial species arrival site [1].

Carbon nanotube functionalization Surface fluorination Materials characterization

Atomic Fluorine Enables Multilayer Silicon Uptake Beyond F₂ Monolayer Saturation

X-ray photoelectron spectroscopy (XPS) studies on Si(111) surfaces demonstrate that molecular fluorine (F₂) undergoes dissociative chemisorption forming SiF₂-like surface species, with the reaction saturating at approximately one monolayer surface coverage [1]. In contrast, atomic fluorine (F•) uptake extends well beyond the monolayer regime to include several silicon layers, with the reaction product evolving toward SiF₄-like species as uptake increases [1]. This multilayer penetration capability is unique to atomic fluorine and does not occur with molecular fluorine exposure.

Silicon surface chemistry Semiconductor etching XPS surface analysis

Atomic Fluorine Spontaneously Etches OSG Films Where Cl, Br, and Molecular Halogens Fail

In comparative etching studies of Black Diamond and Coral organosilicate glass (OSG) films used as low-k dielectrics, atomic fluorine (F atoms) spontaneously etches the OSG oxide matrix, whereas molecular F₂, Cl₂, HBr, Cl atoms, and Br atoms do not spontaneously etch these materials [1]. While F, Cl, and H atoms all extract substantial carbon from the films, only F atoms attack the OSG oxide matrix, enabling complete material removal [1]. This differential reactivity is not a class-level halogen property but specific to atomic fluorine.

Low-k dielectric etching Organosilicate glass Plasma etch chemistry

CF₃Br is ≥12× More Efficient than CF₄ as Catalyst for Atomic Fluorine Recombination

In kinetic studies investigating the reaction between atomic fluorine and CF₃Br across the temperature range 188–373 °K, CF₃Br was found to be at least 12 times more efficient than CF₄ as a catalyst for the recombination of fluorine atoms [1]. The effective second-order rate constant for the F + CF₃Br reaction varies from 2.5 × 10⁸ cm³/mole·sec at 373 °K to 8 × 10⁹ cm³/mole·sec at 188 °K, exhibiting an unusual inverse temperature dependence attributed to pseudotrihalogen radical (CF₃BrF) intermediate formation [1]. This quantifies a >12× efficiency differential in atomic fluorine recombination catalysis between two structurally similar fluorocarbons.

Fluorine atom kinetics Radical recombination Flow reactor studies

Atomic Fluorine Hydrogen Abstraction Rate Constants Show Substrate-Specific Variation: k₂₉₈ Range from 5.7×10⁻¹² to 2.6×10⁻¹¹ cm³ molecule⁻¹ s⁻¹

Absolute rate constants for hydrogen abstraction reactions of atomic fluorine were measured via discharge-flow experiments with BrF laser-induced fluorescence detection [1]. At 298 K, k₂₉₈ values are: F + H₂ = (2.6 ± 0.1) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹; F + CH₂Cl₂ = (8.9 ± 0.6) × 10⁻¹² cm³ molecule⁻¹ s⁻¹; F + CH₂ClF = (7.8 ± 0.4) × 10⁻¹² cm³ molecule⁻¹ s⁻¹; and F + CH₂F₂ = (5.7 ± 0.3) × 10⁻¹² cm³ molecule⁻¹ s⁻¹ [1]. These substrate-specific rate constants (class-level inference for atomic fluorine reactivity) demonstrate that F atom abstraction kinetics vary by a factor of ~4.6× across structurally related substrates, with electron-withdrawing fluorine substitution progressively reducing the abstraction rate.

Gas-phase kinetics Hydrogen abstraction Rate constant database

Fluorine-Based Plasmas Show Inverse Selectivity to Chlorine-Based Plasmas in PZT/Pt Etching

A comparative study of inductively coupled plasma (ICP) etching of PZT (lead zirconate titanate) films demonstrated opposite material selectivity between fluorine-based and chlorine-based plasma chemistries [1]. Chlorine-based ICPs (Cl₂, BCl₃) produced higher etch rates for PZT (maximum ~3500 Å/min), while fluorine-based ICPs (CF₄, SF₆) produced higher etch rates for the Pt electrode film (maximum ~1800 Å/min) [1]. The maximum etch selectivity of ~4.5 for PZT over Pt was achieved under optimized conditions (900 W source power, 250 W RF chuck power) [1]. This inversion of selectivity—where fluorine-based plasmas preferentially etch the Pt underlayer rather than the PZT film—has direct implications for device fabrication stack selection.

PZT ferroelectric etching Inductively coupled plasma Etch selectivity

Monofluorine (Atomic Fluorine) Industrial and Research Application Scenarios Backed by Differential Evidence


Homogeneous Surface Fluorination of Carbon Nanomaterials Without Structural Damage

Atomic fluorine (F•) enables homogeneous fluorination of single-wall carbon nanotubes (SWCNTs) with reduced sample damage compared to molecular fluorine (F₂) [1]. Procurement of atomic fluorine sources (e.g., XeF₂ for thermal decomposition) is justified when preservation of nanotube electronic and mechanical properties is required alongside surface fluorination. F₂ treatment, while achieving similar stoichiometric fluorine content (up to CF₀.₃₇), produces highly fluorinated domains and greater structural damage, compromising nanotube integrity for applications in nanocomposites, sensors, and energy storage electrodes [1].

Continuous Silicon Etching Beyond Monolayer Surface Passivation

For silicon etching processes requiring material removal beyond the surface monolayer, atomic fluorine is functionally mandatory. XPS studies confirm that F₂ dissociatively chemisorbs and saturates at approximately one monolayer on Si(111), forming SiF₂-like species that passivate the surface [1]. In contrast, F• uptake extends through several silicon layers, forming volatile SiF₄-like products that enable continuous etching [1]. Semiconductor fabrication processes targeting deep silicon trench etching or sacrificial layer removal should specify atomic fluorine-based plasma or beam sources rather than molecular fluorine exposure [1].

Low-k Dielectric Patterning Requiring Spontaneous OSG Oxide Matrix Removal

In back-end-of-line (BEOL) semiconductor processing, organosilicate glass (OSG) low-k dielectric patterning requires etchants that spontaneously remove the oxide matrix. Atomic fluorine atoms are uniquely capable among halogen species of spontaneously etching the OSG oxide matrix, whereas F₂, Cl₂, HBr, Cl atoms, and Br atoms do not spontaneously etch these materials [1]. Substituting chlorine- or bromine-based plasma chemistries for fluorine atom sources will result in carbon extraction without oxide matrix removal, leaving residual material and causing pattern failure [1]. Process specifications for OSG etching should explicitly require F atom generation.

Controlled Atomic Fluorine Recombination Using CF₃Br Catalysis

For applications requiring precise control over atomic fluorine concentration—such as plasma etch process tuning, radical scavenging in flow reactors, or F atom titration experiments—CF₃Br provides quantitatively superior catalytic efficiency for F atom recombination compared to CF₄ [1]. With a ≥12× higher efficiency differential and an unusual inverse temperature dependence (k increasing from 2.5×10⁸ cm³/mole·sec at 373 °K to 8×10⁹ cm³/mole·sec at 188 °K), CF₃Br enables more responsive F atom concentration management across temperature regimes [1]. Procurement specifications for F atom kinetic studies or process control systems should favor CF₃Br over CF₄ when catalytic recombination is the operational requirement [1].

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